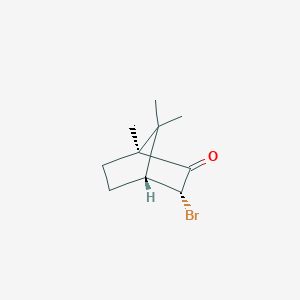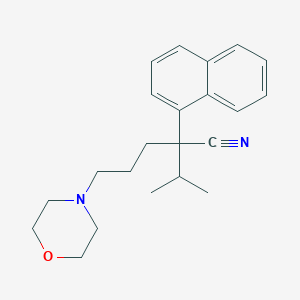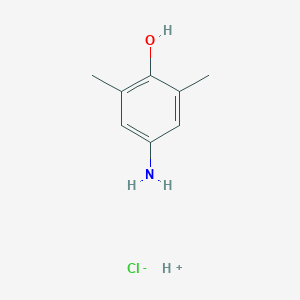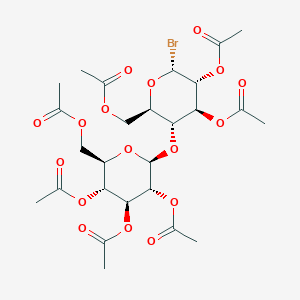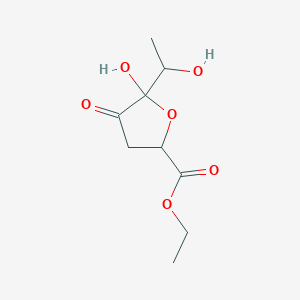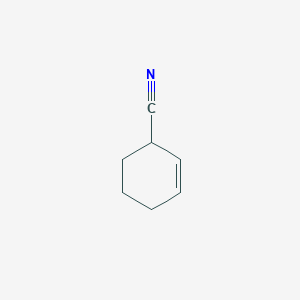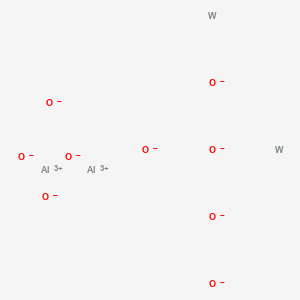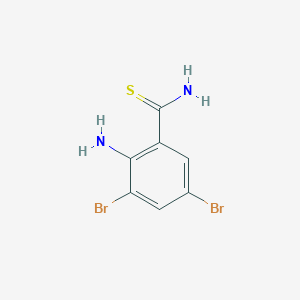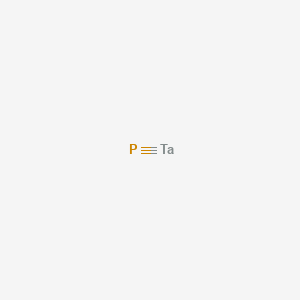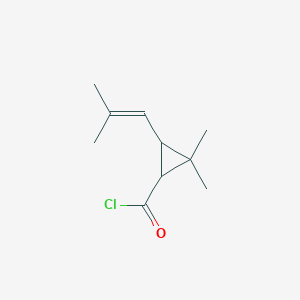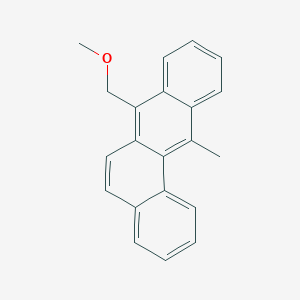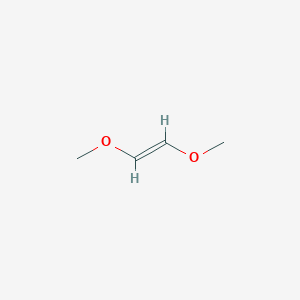
1,2-Dimethoxyethylene
概要
説明
1,2-Dimethoxyethylene (DME) is an organic compound that is used in various scientific research applications. It is a colorless liquid that has a sweet odor and is highly flammable. DME is also known as glycol dimethyl ether and is commonly used as a solvent in organic chemistry.
作用機序
The mechanism of action of DME is not well understood. It is believed that DME acts as a polar solvent and can interact with polar and nonpolar compounds. DME can also act as a nucleophile in organic reactions, and its reactivity depends on the reaction conditions.
生化学的および生理学的効果
There is limited information on the biochemical and physiological effects of DME. However, studies have shown that DME can cause skin irritation and respiratory problems if inhaled. It is also highly flammable and can cause fire and explosion hazards.
実験室実験の利点と制限
DME is a versatile solvent that can dissolve a wide range of organic compounds. It is also relatively inexpensive and easy to handle. However, DME is highly flammable and can pose a safety hazard in the laboratory. It is also toxic and can cause health problems if not handled properly.
将来の方向性
For the use of DME include the production of biofuels and biodegradable polymers and resins.
科学的研究の応用
DME is widely used in scientific research as a solvent for various organic compounds. It is also used as a reagent in organic synthesis reactions. DME is an excellent solvent for polar and nonpolar compounds, making it a versatile solvent in organic chemistry. It is also used in the production of polymers and resins.
特性
CAS番号 |
10340-88-2 |
|---|---|
製品名 |
1,2-Dimethoxyethylene |
分子式 |
C4H8O2 |
分子量 |
88.11 g/mol |
IUPAC名 |
(E)-1,2-dimethoxyethene |
InChI |
InChI=1S/C4H8O2/c1-5-3-4-6-2/h3-4H,1-2H3/b4-3+ |
InChIキー |
SJQBHNHASPQACB-ONEGZZNKSA-N |
異性体SMILES |
CO/C=C/OC |
SMILES |
COC=COC |
正規SMILES |
COC=COC |
その他のCAS番号 |
10340-88-2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details














試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

